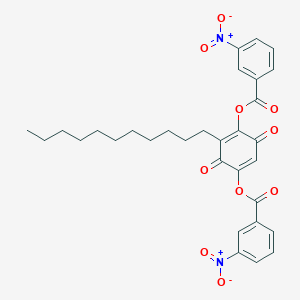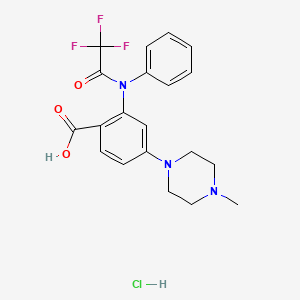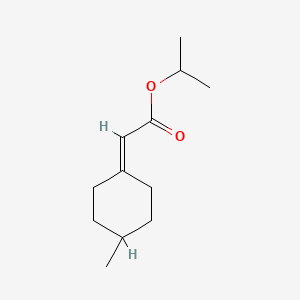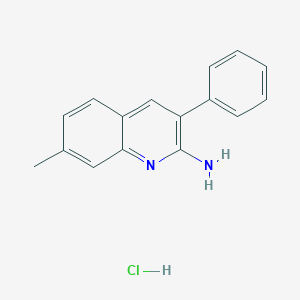
2-Amino-7-methyl-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Amino-7-methyl-3-phenylquinoline hydrochloride involves several steps. One common method includes the reaction of 7-methyl-3-phenylquinoline with an amine source under specific conditions to introduce the amino group at the 2-position . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
化学反応の分析
2-Amino-7-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
科学的研究の応用
2-Amino-7-methyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-Amino-7-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
2-Amino-7-methyl-3-phenylquinoline hydrochloride is unique due to its specific structure and functional groups. Similar compounds include:
2-Aminoquinoline: Lacks the methyl and phenyl groups, resulting in different chemical properties.
7-Methylquinoline: Lacks the amino and phenyl groups, leading to different reactivity.
3-Phenylquinoline: Lacks the amino and methyl groups, affecting its biological activity.
特性
CAS番号 |
1170842-23-5 |
|---|---|
分子式 |
C16H15ClN2 |
分子量 |
270.75 g/mol |
IUPAC名 |
7-methyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(17)18-15(13)9-11;/h2-10H,1H3,(H2,17,18);1H |
InChIキー |
DXDULVWPPFGNEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)

![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
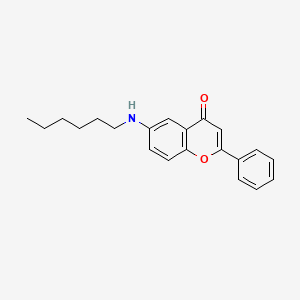
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
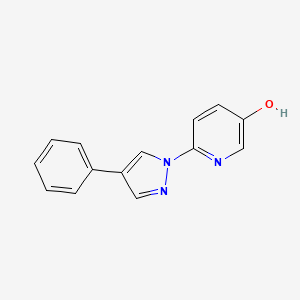
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
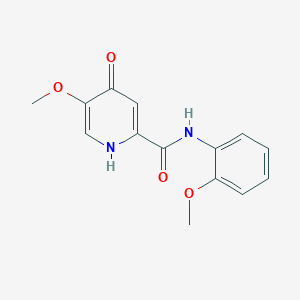
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
